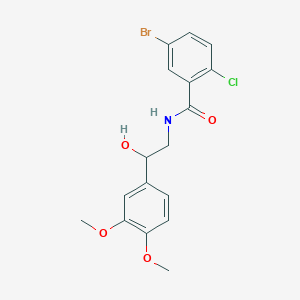

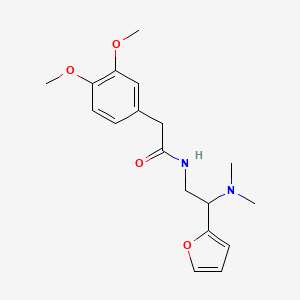

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

科学的研究の応用

Potential in Antipsychotic Agents

A comprehensive study elucidated the synthesis and antidopaminergic properties of a series of compounds including 5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide. This compound, among others, was evaluated for its affinity for dopamine receptors and its ability to inhibit apomorphine-induced behavioral responses. The research highlighted its comparable potency to highly active salicylamide in both in vitro and in vivo models, indicating its potential as a candidate for further investigation into dopamine D-2 mediated responses. Its selective inhibition of hyperactivity components also suggests a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medications (Högberg et al., 1990).

Synthesis and Biological Activities of Benzofuran Analogues

Another study focused on the synthesis of new benzofuran analogues from 5-Bromosalicylaldehyde, showcasing a series of reactions leading to compounds with potential antimicrobial and pharmacological activities. This research underscores the versatility of brominated compounds in generating new molecules with significant biological properties, highlighting the potential applications in the development of new therapeutic agents (Parameshwarappa et al., 2008).

Apoptosis Induction in Cancer Cell Lines

Research into substituted 2-Hydroxy-N-(Arylalkyl)Benzamides has identified compounds with significant antiproliferative and cytotoxic activity against human cancer cell lines. Among the compounds studied, one displayed potent activity in reducing proliferation and inducing apoptosis in melanoma cells, suggesting the therapeutic potential of these molecules in cancer treatment. This work adds to the growing body of evidence on the utility of brominated benzamides in oncology research (Imramovský et al., 2013).

Key Intermediate in SGLT2 Inhibitors Manufacturing

A novel industrial-scale process for synthesizing 5-Bromo-2-Chloro-4-(Methoxycarbonyl)Benzoic Acid, a crucial intermediate for SGLT2 inhibitors used in diabetes therapy, demonstrates the critical role of such brominated compounds in the pharmaceutical manufacturing sector. The study showcases a cost-effective and scalable method, emphasizing the compound's importance in the production of diabetes medications (Zhang et al., 2022).

特性

IUPAC Name |

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-8-11(18)4-5-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADGFEZSTIQPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)

![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)